molecular formula C21H19N3O3S B2441237 N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-61-0

N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2441237
CAS No.: 852133-61-0
M. Wt: 393.46
InChI Key: FVVZBVNITWIVKW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide: is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-13-19(20(25)22-16-10-9-15(26-2)11-18(16)27-3)28-21-23-17(12-24(13)21)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVZBVNITWIVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution reactions: The thiazole ring is then subjected to substitution reactions to introduce the 2,4-dimethoxyphenyl and phenyl groups.

    Formation of the imidazo[2,1-b]thiazole core: This involves cyclization reactions, often using strong acids or bases as catalysts.

    Carboxamide formation:

Chemical Reactions Analysis

Structural Analysis and Reactivity

The compound’s reactivity is influenced by its heterocyclic system and substituents:

  • Imidazo[2,1-b] thiazole core : The fused rings create a π-electron-rich system, enabling interactions with biological targets.

  • Carboxamide group : The CONH2 moiety participates in hydrogen bonding and may act as a leaving group under basic conditions.

  • Methoxy substituents : Electron-donating methoxy groups at the 2,4-positions enhance aromatic stability and may modulate biological activity.

Density Functional Theory (DFT) studies on similar compounds reveal frontier molecular orbitals (HOMO/LUMO) that govern redox reactivity.

Enzymatic Inhibition

The compound exhibits cyclooxygenase (COX) inhibitory activity, a property linked to its heterocyclic framework. Analogous thiazole derivatives inhibit COX enzymes by binding to the active site, reducing prostaglandin synthesis. For example:

  • COX-1/COX-2 inhibition : Substituents on the phenyl ring (e.g., methoxy groups) influence selectivity and potency .

  • Mechanism : Hydrogen bonding between the carboxamide group and enzyme residues, coupled with hydrophobic interactions from aromatic substituents.

Cytotoxicity and Anticancer Activity

Thiazole derivatives often display anticancer properties through mechanisms such as tubulin polymerization inhibition. While direct data for this compound is limited, related imidazo[2,1-b]thiazoles show:

  • IC50 values : Typically in the micromolar range against cancer cell lines (e.g., A549) .

  • Cell cycle arrest : Induction of G2/M phase accumulation, disrupting mitosis .

Antimicrobial Activity

Thiazole derivatives with electron-withdrawing groups (e.g., nitro) exhibit antimicrobial effects, though this compound’s methoxy groups may reduce such activity. For comparison:

  • MIC values : Analogous thiazoles show MICs ranging from 100–400 µg/mL against gram-positive bacteria .

Reaction Conditions and Functional Group Transformations

Reaction Type Conditions Outcome
HydrolysisBasic conditions (e.g., NaOH)Conversion of carboxamide to carboxylate
AlkylationAlkyl halides, DMFMethoxy group alkylation (if activated)
OxidationOxidizing agents (e.g., KMnO4)Potential oxidation of sulfur in the thiazole ring

Biological Activity Data

Activity Target Potency Key Features
COX inhibitionCOX-1/COX-2Moderate (exact IC50 not reported)Methoxy groups enhance selectivity
AnticancerTubulin polymerizationAnalogous compounds: IC50 ~0.5–1.5 µMPhenyl substituents critical for activity
AntimicrobialGram-positive bacteriaLikely weaker (MIC >100 µg/mL)Electron-donating groups reduce efficacy

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of imidazo[2,1-b][1,3]thiazole derivatives, including N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide. The following findings summarize its efficacy against various cancer cell lines:

  • Mechanism of Action :
    • The compound targets specific pathways involved in cell proliferation and apoptosis. It has been shown to inhibit DNA synthesis and induce cell cycle arrest in cancer cells .
  • In Vitro Studies :
    • In vitro assays demonstrated that the compound exhibits potent cytotoxicity against several cancer cell lines, including pancreatic ductal adenocarcinoma and breast cancer cells. IC50_{50} values ranged from 1.4 to 4.2 µM in various studies .
  • Case Studies :
    • One study reported that derivatives of imidazo[2,1-b][1,3]thiazole demonstrated significant antiproliferative activity against gemcitabine-resistant pancreatic cancer cells with IC50_{50} values between 2.2 and 3.9 mM .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent:

  • Broad-Spectrum Activity :
    • The compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. Results indicated effective inhibition of microbial growth .
  • Molecular Docking Studies :
    • Molecular docking studies have been employed to predict the binding affinity of the compound with various microbial targets, providing insights into its potential mechanisms of action against pathogens .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Study FocusCell Line/PathogenIC50_{50} ValuesKey Findings
Anticancer ActivityPancreatic Cancer (Panc-1R)2.2 - 3.9 mMEffective against gemcitabine-resistant cells
Anticancer ActivityBreast Cancer (MCF7)1.4 - 4.2 µMSignificant cytotoxicity observed
Antimicrobial ActivityVarious Bacterial/Fungal StrainsNot SpecifiedBroad-spectrum antimicrobial activity noted

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, as a potential COX inhibitor, it binds to the active site of the COX enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain. Additionally, its interaction with DNA and proteins can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

What sets this compound apart is its unique combination of functional groups and its potential as a multi-targeted bioactive molecule .

Biological Activity

N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound’s structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound’s molecular formula is C21H19N3O3SC_{21}H_{19}N_{3}O_{3}S with a molecular weight of 393.5 g/mol. The structure features an imidazo[2,1-b][1,3]thiazole core substituted with a dimethoxyphenyl group and a carboxamide functional group. This unique arrangement contributes to its biological properties.

PropertyValue
Molecular FormulaC21H19N3O3SC_{21}H_{19}N_{3}O_{3}S
Molecular Weight393.5 g/mol
CAS Number852133-61-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide followed by cyclization to form the final product. Reaction conditions often involve solvents like ethanol and the use of catalysts to enhance yield and purity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent . The imidazo[2,1-b][1,3]thiazole derivatives have shown promising results against various cancer cell lines:

  • IC50 Values : The compound exhibited an IC50 value of approximately 1.61 µg/mL against certain cancer cell lines, indicating significant cytotoxic activity .
  • Mechanism of Action : The presence of the thiazole ring is crucial for inducing apoptosis in cancer cells. Structural modifications that enhance electron donation at specific positions have been linked to increased antitumor activity .

Other Biological Activities

In addition to its antitumor properties, this compound has shown:

  • Antimicrobial Activity : Related thiazole compounds have demonstrated mild antimicrobial properties against various pathogens .
  • Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit enzymes involved in tumor progression and inflammation .

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative effects of various imidazo[2,1-b][1,3]thiazole derivatives on human cancer cell lines (HeLa and Jurkat). The results indicated that structural variations significantly impacted cytotoxicity levels .
  • Structure-Activity Relationship (SAR) : Research has established that specific substitutions on the phenyl ring enhance biological activity. For instance, electron-donating groups at certain positions have been associated with improved potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing imidazo[2,1-b][1,3]thiazole carboxamide derivatives, and how are they optimized?

  • Methodology :

  • Route 1 : Cyclization of thiourea intermediates in DMF with iodine and triethylamine at reflux (1–3 min), yielding target compounds after sulfur elimination. Confirmed via 1^1H/13^13C NMR .
  • Route 2 : Dehydrosulfurization using HgO in glacial acetic acid (1–1.5 hours, 42–62% yields), forming fused triazolo-thiadiazole systems .
    • Optimization : Adjusting solvent polarity (acetonitrile vs. DMF) and catalyst ratios (e.g., triethylamine) improves cyclization efficiency. Mercury-based methods require careful waste handling due to toxicity .

Q. How are structural and purity characteristics validated for this compound?

  • Techniques :

  • NMR : 1^1H/13^13C NMR identifies substituent positions (e.g., methoxy, phenyl groups) and confirms carboxamide linkage .
  • IR : Detects carbonyl stretches (1650–1700 cm1^{-1}) and sulfur-containing functional groups .
  • HPLC/LC-MS : Validates purity (>95%) and molecular weight consistency (e.g., m/z 273.31 for related oxazole-carboxamides) .

Q. What biological activities are reported for structurally related imidazo-thiazole derivatives?

  • Antimicrobial : Triazolo-thiadiazole analogs show activity against Staphylococcus aureus (MIC 8–16 µg/mL) and Candida albicans .
  • Antiviral : Derivatives inhibit HIV-1 and herpes viruses via enzyme interference (e.g., protein tyrosine phosphatase 1B) .
  • Anticancer : Thiophene-carboxamide analogs exhibit cytotoxicity in breast cancer cell lines (IC50_{50} < 10 µM) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for analogs with similar scaffolds?

  • Approach :

  • Compare experimental shifts with computational models (DFT calculations) to account for electron-withdrawing/donating substituents (e.g., trifluoromethyl groups alter chemical environments) .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
    • Case Study : Discrepancies in 1^1H NMR for 6-phenyl vs. 4-nitrophenyl derivatives arise from para-substituent effects on ring current shielding .

Q. What strategies improve yield in multi-step syntheses of fused imidazo-thiazole systems?

  • Key Factors :

  • Intermediate Stability : Protect reactive sites (e.g., carboxamide NH) during thiourea formation to prevent side reactions .
  • Catalyst Screening : Transition metals (CuI) enhance cyclization efficiency in azide-alkyne click reactions (e.g., 74% yield for triazepine-carboxamide derivatives) .
    • Table : Comparative Yields Under Varied Conditions
StepReagents/ConditionsYield (%)Reference
Thiourea CyclizationDMF, I2_2, Et3_3N64–70
DehydrosulfurizationHgO, CH3_3COOH42–62
Click FunctionalizationCuI, DMF74

Q. How do structural modifications (e.g., methoxy vs. nitro groups) influence bioactivity?

  • SAR Insights :

  • Methoxy Groups : Enhance lipophilicity and membrane permeability (e.g., 2,4-dimethoxyphenyl improves antifungal activity) .
  • Nitro Substituents : Increase electron-deficient character, boosting interactions with enzyme active sites (e.g., HIV-1 reverse transcriptase) .
    • Case Study : Replacing 4-methoxy with 4-nitro in a benzamide analog increased antiviral potency by 3-fold .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for imidazo-thiazole derivatives?

  • Potential Causes :

  • Cell Line Variability : Breast cancer (MCF-7) vs. colon (HCT-116) cells show differential sensitivity due to expression of drug efflux pumps .
  • Assay Conditions : Varying incubation times (24 vs. 48 hours) and serum concentrations alter IC50_{50} values .
    • Resolution : Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS) and include positive controls (e.g., doxorubicin) for cross-study comparisons.

Safety and Waste Management

Q. What are the recommended safety protocols for handling mercury-based reagents in synthesis?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) during HgO reactions.
  • Neutralize waste with 10% NaHSO3_3 before disposal to immobilize Hg2+^{2+} ions .
  • Partner with certified waste management services for heavy metal disposal .

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